1-Tert-butylsulfanyl-4-propylbenzene
Description
1-Tert-butylsulfanyl-4-propylbenzene (CAS: Not explicitly listed in evidence) is a substituted benzene derivative featuring a tert-butylsulfanyl group at the 1-position and a propyl group at the 4-position. The tert-butyl group confers steric bulk and hydrophobicity, while the sulfanyl (thioether) group enhances electron-richness, influencing reactivity and solubility .
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-5-6-11-7-9-12(10-8-11)14-13(2,3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCFEKINFCBEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “1-Tert-butylsulfanyl-4-propylbenzene” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “1-Tert-butylsulfanyl-4-propylbenzene” is scaled up to meet demand. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Industrial methods may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Compound “1-Tert-butylsulfanyl-4-propylbenzene” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “1-Tert-butylsulfanyl-4-propylbenzene” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of compound “1-Tert-butylsulfanyl-4-propylbenzene” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Scientific Research Applications
Compound “1-Tert-butylsulfanyl-4-propylbenzene” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is investigated for its potential biological activities and interactions with biomolecules. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “1-Tert-butylsulfanyl-4-propylbenzene” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in different fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Tert-butylsulfanyl-4-propylbenzene with analogous compounds based on substituent effects, solubility, and reactivity. Data are inferred from related structures in the evidence and literature.
Key Observations:
Steric Effects : The tert-butyl group in all analogs imposes significant steric hindrance, reducing reaction rates at the para position. This is critical in catalytic systems where spatial accessibility determines efficacy.
Electronic Effects: Sulfanyl groups enhance electron density, making these compounds susceptible to electrophilic attack. For example, 4-Tert-butyldiphenyl sulfide undergoes sulfoxidation more readily than non-sulfur analogs .
Solubility: Propyl-substituted derivatives (e.g., 1-Tert-butylsulfanyl-4-propylbenzene) are expected to exhibit higher solubility in non-polar solvents compared to phenyl-substituted analogs like 4-Tert-butyldiphenyl sulfide, which aggregate in hydrophobic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
